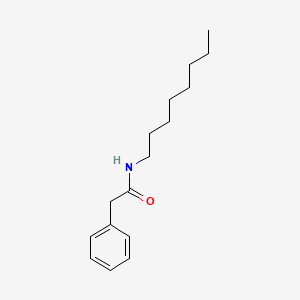
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an ethyl group at the 1-position, tetrahydro structure at the 1,2,3,4-positions, and nitro groups at the 5 and 7 positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific synthesis of 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline, additional steps are required to introduce the ethyl and nitro groups.
Industrial Production Methods
Industrial production of quinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-1,2,3,4-tetrahydro-5,7-diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro groups in 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitroquinoline can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group and tetrahydro structure can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: A structural isomer with different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks the nitro groups and has different chemical properties.
Uniqueness
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-5,7-dinitro- is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
57883-29-1 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
1-ethyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H13N3O4/c1-2-12-5-3-4-9-10(12)6-8(13(15)16)7-11(9)14(17)18/h6-7H,2-5H2,1H3 |
InChI 键 |
PDJZWAXGMFIZHJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)


![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)


![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)

